molecular formula C8H9NO3S B182974 2-(Benzenesulfonyl)acetamide CAS No. 35008-50-5

2-(Benzenesulfonyl)acetamide

Cat. No. B182974
CAS RN: 35008-50-5
M. Wt: 199.23 g/mol
InChI Key: LKYNWTGTRVZBPA-UHFFFAOYSA-N
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Description

The compound 2-(Benzenesulfonyl)acetamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The benzenesulfonamide moiety is a common feature in molecules that have been evaluated for their potential as inhibitors of carbonic anhydrases (CAs), enzymes that are crucial for physiological processes and are expressed in both humans and pathogenic bacteria .

Synthesis Analysis

The synthesis of derivatives of 2-(Benzenesulfonyl)acetamide, particularly thio- and seleno-acetamides, has been reported. These compounds have been designed and synthesized to act as inhibitors of human carbonic anhydrase isoforms, which are implicated in diseases such as glaucoma and cancer . The synthesis process involves the introduction of thio- or seleno-groups to the benzenesulfonamide structure, aiming to enhance the inhibitory activity and selectivity towards specific isoforms of carbonic anhydrases.

Molecular Structure Analysis

The molecular structure of related acetamides has been studied using crystallography. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation of the 2-acetylaminoacetamide moiety, with varying interplanar angles between the amide groups in different derivatives . These structural details are crucial as they can influence the biological activity and interaction with target enzymes.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives with primary amines has been utilized for analytical purposes. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, a related compound, reacts specifically with primary amines at room temperature, which has been applied in the derivatization of amines for gas chromatography with electron-capture detection . This demonstrates the chemical versatility of benzenesulfonamide derivatives in forming stable products with amines, which can be useful in various analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzenesulfonyl)acetamide derivatives, such as solubility, stability, and hydrogen bonding capacity, are influenced by their molecular structure. The presence of hydrogen bonds and packing interactions in the crystal structures of related compounds suggests that these molecules can form planar hydrophilic and hydrophobic areas, which are important for their biological activity and interaction with enzymes . The stability and gas chromatographic properties of the derivatives also highlight their potential for use in analytical chemistry .

Future Directions

The future research directions for 2-(Benzenesulfonyl)acetamide could involve exploring its potential applications in various fields. For instance, its ability to inhibit carbonic anhydrase IX could be further investigated for potential use in cancer treatment . Additionally, its reactivity with other compounds could be studied to develop new synthesis methods .

properties

IUPAC Name

2-(benzenesulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNWTGTRVZBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365241
Record name 2-(benzenesulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzenesulfonyl)acetamide

CAS RN

35008-50-5
Record name 2-(benzenesulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of α-bromoacetamide IV in anhydrous DMF, is added PhSO2Na at 0° C. The reaction mixture is stirred for 1 hour at room temperature and is then poured into water. The organic layer is washed with brine, dried over Na2SO4, and evaporated. The residue is purified by silica gel column chromatography to give α-phenylsulfonylacetamide III.
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